N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a benzyl group attached to the nitrogen atom at the 6th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable benzyl halide in the presence of a base, followed by cyclization with a pyridazine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-one, while reduction may produce this compound derivatives with reduced functional groups.
Scientific Research Applications
N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects.
Comparison with Similar Compounds
N-benzyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds, such as:
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound has a similar triazolopyridazine core but with different substituents, leading to distinct properties and applications.
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds share the triazole ring but differ in the fused ring system and substituents, resulting in different biological activities.
The uniqueness of this compound lies in its specific structure and the presence of the benzyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N5 |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C12H11N5/c1-2-4-10(5-3-1)8-13-11-6-7-12-15-14-9-17(12)16-11/h1-7,9H,8H2,(H,13,16) |
InChI Key |
IFDLJCBSGDSQKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
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